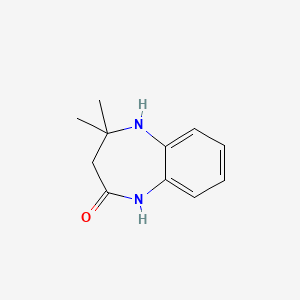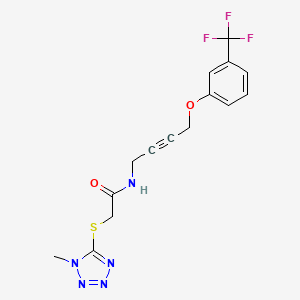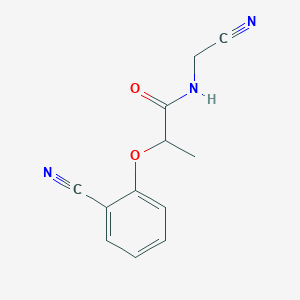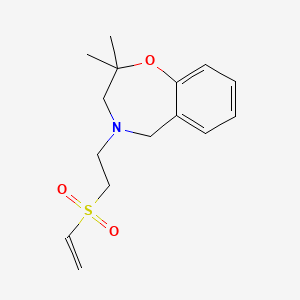![molecular formula C24H32N6O4 B2768705 3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide CAS No. 1243023-07-5](/img/structure/B2768705.png)
3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a sec-butylamino group, a propanamide group, and a 1,2,4-triazolo[4,3-a]quinazolin-4(5H)-yl group . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar triazole compounds often involves reactions with various nitrogen sources . The synthesis methods of 1,2,3- and 1,2,4-triazoles have been extensively studied .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a large ring system. Molecular docking studies are often performed to investigate the binding modes of such compounds .Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
Triazoloquinazoline derivatives have been synthesized through various methods, highlighting the chemical flexibility and reactivity of this scaffold. For instance, the reactions of anthranilamide with isocyanates offer a pathway to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, demonstrating the versatility of triazoloquinazoline chemistry in creating heterocyclic compounds with potential biological activity (Chern et al., 1988). Additionally, cascade cyclization reactions have been employed to generate complex structures such as partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, showcasing the synthetic utility of triazoloquinazoline frameworks in constructing polycyclic heterocycles (Lipson et al., 2006).
Biological Activities
The triazoloquinazoline scaffold is a cornerstone in the development of compounds with various biological activities. Synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity, indicating the therapeutic potential of triazoloquinazoline derivatives in cardiovascular diseases (Alagarsamy & Pathak, 2007). Furthermore, antimicrobial studies on new quinazolinones fused with triazole, triazine, and tetrazine rings have revealed the antimicrobial potency of these compounds, suggesting their potential use in combating bacterial and fungal infections (Pandey et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-16(2)25-21(32)15-29-24(34)30-19-12-8-7-11-18(19)22(33)28(23(30)27-29)14-13-20(31)26-17-9-5-4-6-10-17/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUJWACJIZGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)
